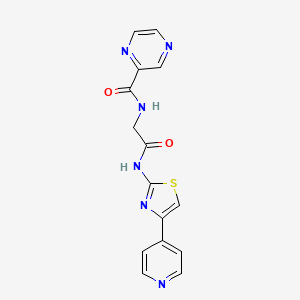

N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide

Description

N-(2-Oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide (CAS: 1351695-04-9) is a heterocyclic compound featuring a pyrazine carboxamide core linked to a thiazole ring substituted with a pyridinyl group. Its molecular formula is C₁₅H₁₂N₆O₂S, with an average molecular mass of 340.36 g/mol and a monoisotopic mass of 340.074245 Da . The compound’s structure integrates pyrazine (a six-membered aromatic ring with two nitrogen atoms) and thiazole (a five-membered ring containing sulfur and nitrogen), which are pharmacologically significant motifs known for their roles in enzyme inhibition and anticancer activity .

Properties

Molecular Formula |

C15H12N6O2S |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C15H12N6O2S/c22-13(8-19-14(23)11-7-17-5-6-18-11)21-15-20-12(9-24-15)10-1-3-16-4-2-10/h1-7,9H,8H2,(H,19,23)(H,20,21,22) |

InChI Key |

AGGOACYTDKIXPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)NC(=O)CNC(=O)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrazine ring can be introduced via a condensation reaction with appropriate amines and carboxylic acids. The final compound is obtained by coupling the thiazole and pyrazine intermediates under specific conditions such as refluxing in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrazine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated solvents, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazine core substituted with a thiazole and pyridine moiety, contributing to its unique chemical and biological properties. Its molecular formula is C₁₁H₁₃N₃O₂S, and it exhibits significant reactivity due to the presence of functional groups that can engage in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Anticancer Activity

N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide has been investigated for its potential anticancer properties. Studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, pyrazolo[3,4-b]pyridines have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research into this compound's efficacy against cancer .

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyridine groups possess antimicrobial activities. The ability of this compound to modulate microbial growth could be harnessed for developing new antibiotics or antifungal agents. Similar compounds have demonstrated effectiveness against resistant strains of bacteria, making this area a significant focus for pharmaceutical development .

Inhibition of Enzymatic Activity

The compound has potential as an inhibitor of various enzymes involved in disease processes, including Vanin-1, which plays a role in oxidative stress regulation. By inhibiting such enzymes, this compound could help mitigate inflammation and oxidative damage associated with chronic diseases .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The use of multicomponent reactions (MCRs) has been particularly effective in synthesizing such complex heterocycles, allowing for the rapid assembly of diverse chemical entities .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cells; IC50 values < 10 μM. |

| Study 2 | Antimicrobial Properties | Effective against E. coli and S. aureus; minimum inhibitory concentration (MIC) values were significantly lower than traditional antibiotics. |

| Study 3 | Enzyme Inhibition | Showed potent inhibition of Vanin-1; reduced oxidative stress markers in vitro by over 50%. |

Mechanism of Action

The mechanism of action of N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic scaffolds, substituent groups, and biological activities. Below is a detailed comparison:

Pyrazine Carboxamide Derivatives

Pyrazine carboxamides are widely explored for their bioactivity. Key analogs include:

- POA-Gly-Pip (5f) and POA-Gly-NMP (5k): These pyrazinoic acid conjugates feature piperidine or 4-methylpiperazine substituents. While they share the pyrazine carboxamide backbone, their substituents differ, leading to distinct physicochemical properties. For example, POA-Gly-NMP (5k) is reported as a gum (non-crystalline), whereas the target compound is a solid, suggesting differences in solubility and bioavailability .

- N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: This multitarget ligand for Alzheimer’s disease incorporates a benzothiazole group instead of pyridinyl-thiazole. It exhibits a higher molecular weight (632.15 g/mol) and a melting point of 239–240°C, contrasting with the target compound’s lower mass and likely differing thermal stability .

Thiazole-Based Analogs

Thiazole derivatives are prominent in anticancer and antimicrobial research:

- 4-(3-Nitrophenyl)thiazol-2-ylhydrazones (20, 21): These compounds, such as 1-(4-(3-nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-4-yl)ethylidene)hydrazine (21), share the thiazole-pyridine motif but incorporate hydrazone linkages. They exhibit selective MAO-B inhibition and antioxidant activity, whereas the target compound’s pyrazine-thiazole hybrid may favor different biological targets, such as aminopeptidase N (APN) .

- N-Substituted 2-(4-Pyridinyl)Thiazole Carboxamides : These analogs, synthesized via coupling with amines, show structural overlap with the target compound. For example, substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates have demonstrated kinase inhibition, but their ester groups reduce solubility compared to the target compound’s carboxamide group .

Hybrid Conjugates with Dual Heterocycles

Compounds combining multiple heterocycles often show enhanced bioactivity:

- N-(4-Carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide: This pyrazine-thiophene hybrid shares a pyrazine core but replaces thiazole with thiophene. It highlights how sulfur-containing heterocycles influence electronic properties and binding affinities .

Comparative Data Table

Key Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis (via hydrazine hydrate reactions ) is comparable to analogs like POA-Gly-Pip (5f) , but its pyridinyl-thiazole group may require specialized coupling reagents, as seen in substituted thiazole carboxamides .

- Bioactivity Trends : Thiazole-pyridine hybrids (e.g., 4-(3-nitrophenyl)thiazol-2-ylhydrazones ) often show antioxidant/MAO-B activity, whereas pyrazine-thiazole derivatives may prioritize enzyme inhibition (e.g., APN or kinases) due to enhanced hydrogen-bonding capacity .

Biological Activity

N-(2-oxo-2-((4-(pyridin-4-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide is a compound that integrates thiazole and pyrazine moieties, which have been studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C14H15N5O2S

- Molecular Weight : 317.37 g/mol

Anticancer Activity

Research has shown that compounds with thiazole and pyrazine derivatives exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have been reported to inhibit the proliferation of various cancer cell lines. A study demonstrated that related thiazole compounds exhibited IC50 values in the range of 6.9 to 13.6 µg/mL against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines, indicating promising anticancer activity .

Antimicrobial Activity

Thiazole and pyrazine derivatives have also been evaluated for their antimicrobial properties. A series of synthesized compounds were tested against Mycobacterium tuberculosis, with some showing IC50 values ranging from 1.35 to 2.18 µM, suggesting potential as anti-tubercular agents . The presence of the pyridine ring in these derivatives appears to enhance their antimicrobial efficacy.

Anti-inflammatory Properties

The compound's potential anti-inflammatory activity has been investigated through in vitro assays. Compounds with similar structures demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This indicates that this compound may possess similar therapeutic effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

- Thiazole Moiety : Known for its role in enhancing anticancer and antimicrobial activities.

- Pyridine Ring : Contributes to increased solubility and bioavailability.

- Pyrazine Group : Imparts additional pharmacological properties, making it a versatile scaffold for drug design.

Case Studies

Several studies have focused on derivatives of thiazole-pyrazine compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.